molecular formula C19H18N2O6S2 B2372192 Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate CAS No. 1421443-12-0

Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate

Cat. No. B2372192
M. Wt: 434.48
InChI Key: QIMFXMIWGJTJID-UHFFFAOYSA-N
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Description

“Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate” is a complex organic compound. It contains a benzo[d]thiazol-2-yl group, which is a type of heterocyclic compound . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazol-2-yl group, an azetidin-1-yl group, and a benzoate group. The benzo[d]thiazol-2-yl group is a heterocyclic compound that includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzo[d]thiazol-2-yl group, for example, can undergo various reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives with potential for photodynamic therapy applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them promising candidates for cancer treatment through Type II photosensitization mechanisms Pişkin, Canpolat, & Öztürk, 2020.

Environmental Chemistry

Chivukula and Renganathan (1995) explored the laccase-mediated oxidation of phenolic azo dyes, identifying substrates with different methoxy substitutions that serve as effective substrates for detoxification processes Chivukula & Renganathan, 1995. This highlights the role of methoxy-substituted compounds in environmental detoxification strategies.

Medicinal Chemistry

Coleman et al. (2018) studied the cytochrome P450 enzyme CYP199A4, which catalyzes oxidative demethylation of 4-methoxybenzoic acid, leading to potential applications in drug metabolism and the synthesis of therapeutic compounds. The study demonstrates the enzyme's versatility in catalyzing reactions with various para-substituted benzoic acid substrates Coleman et al., 2018.

properties

IUPAC Name

methyl 4-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S2/c1-25-15-4-3-5-16-17(15)20-19(28-16)27-13-10-21(11-13)29(23,24)14-8-6-12(7-9-14)18(22)26-2/h3-9,13H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMFXMIWGJTJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate

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